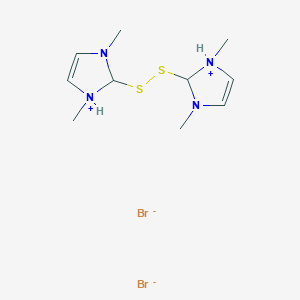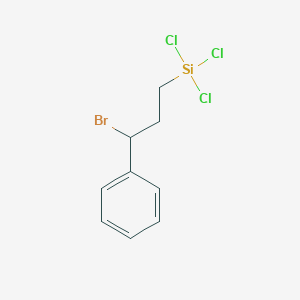
(3-Bromo-3-phenylpropyl)(trichloro)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-3-phenylpropyl)(trichloro)silane is an organosilicon compound characterized by the presence of a bromine atom, a phenyl group, and three chlorine atoms attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-3-phenylpropyl)(trichloro)silane typically involves the reaction of 3-bromo-3-phenylpropyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:
3-Bromo-3-phenylpropyl alcohol+Trichlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-3-phenylpropyl)(trichloro)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes to form new carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon multiple bond.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups replacing the chlorine atoms.
Hydrosilylation: Products include organosilicon compounds with new carbon-silicon bonds, which can be further functionalized for various applications.
Scientific Research Applications
(3-Bromo-3-phenylpropyl)(trichloro)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used to modify surfaces and create self-assembled monolayers, which are important in nanotechnology and surface chemistry.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (3-Bromo-3-phenylpropyl)(trichloro)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be cleaved by nucleophiles, leading to the formation of new silicon-containing compounds. The presence of the bromine and phenyl groups can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms attached to silicon, used in the production of ultrapure silicon.
(3-Chloropropyl)trichlorosilane: Similar structure but with a chlorine atom instead of a bromine atom, used in surface modification and as a coupling agent.
Uniqueness
(3-Bromo-3-phenylpropyl)(trichloro)silane is unique due to the presence of both a bromine atom and a phenyl group, which can impart different reactivity and properties compared to other trichlorosilanes. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
CAS No. |
65063-21-0 |
|---|---|
Molecular Formula |
C9H10BrCl3Si |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(3-bromo-3-phenylpropyl)-trichlorosilane |
InChI |
InChI=1S/C9H10BrCl3Si/c10-9(6-7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
GKFQFWDIJKYANG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC[Si](Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



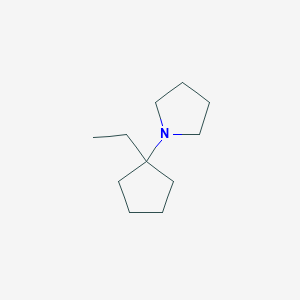
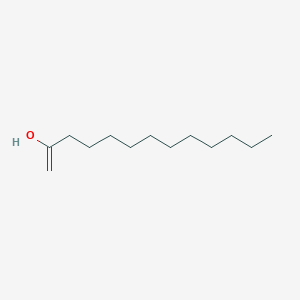
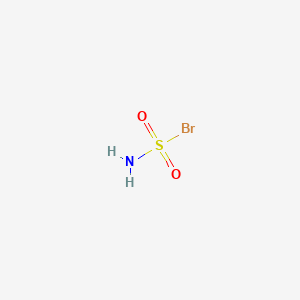
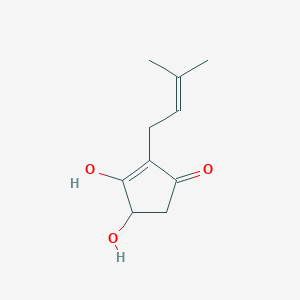
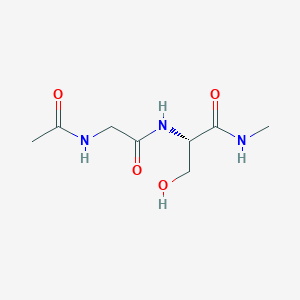
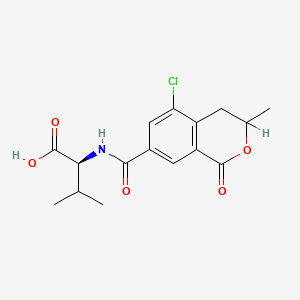
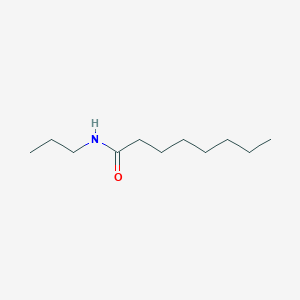
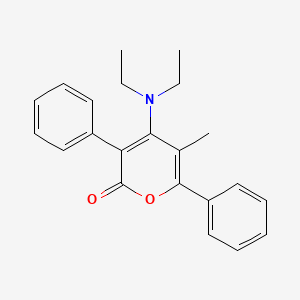
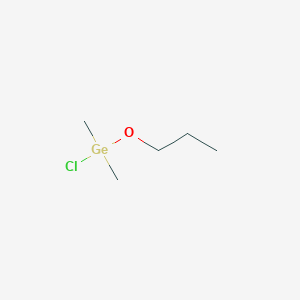
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
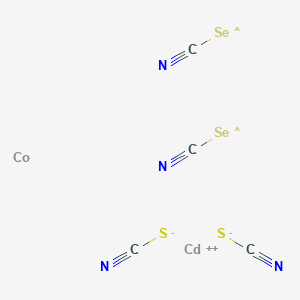
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
